molecular formula C13H11ClN2O3S B2988227 4-chloro-N-(3-sulfamoylphenyl)benzamide CAS No. 303019-71-8

4-chloro-N-(3-sulfamoylphenyl)benzamide

Cat. No. B2988227
CAS RN: 303019-71-8
M. Wt: 310.75
InChI Key: ZAANCINOCXNPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-N-(3-sulfamoylphenyl)benzamide is a chemical compound with the empirical formula C13H11ClN2O3S . It has a molecular weight of 310.76 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(C1=CC(NC(C2=CC=C(Cl)C=C2)=O)=CC=C1)(N)=O . This represents the connectivity of atoms in the molecule.


Physical And Chemical Properties Analysis

This compound is a solid . Its InChI code is 1S/C13H11ClN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19) .

Scientific Research Applications

Enzyme Inhibition

A significant area of application for 4-chloro-N-(3-sulfamoylphenyl)benzamide derivatives is in the inhibition of enzymes, particularly carbonic anhydrases (CAs). These enzymes are crucial for various physiological processes, and inhibitors can be used in the treatment of conditions like glaucoma, epilepsy, and certain types of tumors. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against different isoforms of carbonic anhydrase, with some derivatives showing nanomolar half maximal inhibitory concentration (IC50) values, indicating strong inhibition (Supuran et al., 2013; Abdoli et al., 2018).

Anticancer Activity

Another crucial application of these compounds is in the field of anticancer research. Derivatives of this compound have been synthesized and evaluated for their anticancer potential. For instance, indapamide derivatives synthesized from 4-chloro-N-(2-methyl-2,3-dihydroindol-1-yl)-3-sulfamoylbenzamide demonstrated proapoptotic activity on melanoma cell lines, with certain compounds showing significant growth inhibition (Yılmaz et al., 2015). Furthermore, novel 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown remarkable cytotoxic activity against various human cancer cell lines, emphasizing the anticancer efficacy of these compounds (Ravichandiran et al., 2019).

Molecular Structure Analysis

Research has also focused on the synthesis and molecular structure analysis of these compounds. For instance, the synthesis and crystal structure of biologically active aromatic sulfonamides, including their hydrochloride salts, have been explored to understand their conformational behavior and intermolecular interactions, which are vital for their biological activity (Remko et al., 2010).

Antimicrobial Studies

Additionally, sulfanilamide derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial properties. These studies contribute to understanding the spectrum of biological activity these compounds possess and their potential applications in treating microbial infections (Lahtinen et al., 2014).

Safety and Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information suggests that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

4-chloro-N-(3-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O3S/c14-10-6-4-9(5-7-10)13(17)16-11-2-1-3-12(8-11)20(15,18)19/h1-8H,(H,16,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAANCINOCXNPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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